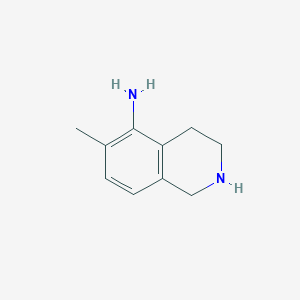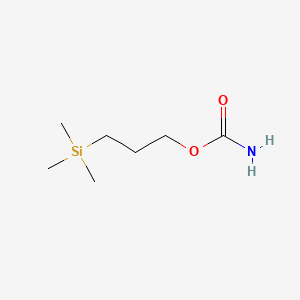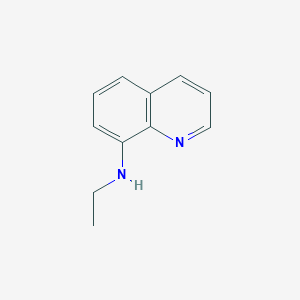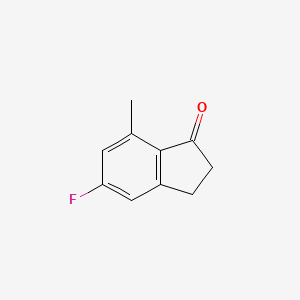
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The structure of this compound includes a tetrahydroisoquinoline core with a methyl group at the 6th position and an amine group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions for synthesizing this compound would involve the use of a methyl-substituted phenylethylamine and appropriate reaction conditions to introduce the amine group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Pictet-Spengler reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amine group to an alkyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkylated tetrahydroisoquinolines .
科学的研究の応用
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:
作用機序
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, providing neuroprotective effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and amine substitutions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 1st position.
6-Methyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methyl group at the 6th position but lacking the amine group.
Uniqueness
6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
6-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-3,12H,4-6,11H2,1H3 |
InChIキー |
YVRDIJDTPPBQKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CNCC2)C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)






![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)



